(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13327750
InChI: InChI=1S/C14H15N3O/c15-12(10-11-6-2-1-3-7-11)14(18)17-13-8-4-5-9-16-13/h1-9,12H,10,15H2,(H,16,17,18)/t12-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=N2)N
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol

(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide

CAS No.:

Cat. No.: VC13327750

Molecular Formula: C14H15N3O

Molecular Weight: 241.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide -

Specification

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
IUPAC Name (2S)-2-amino-3-phenyl-N-pyridin-2-ylpropanamide
Standard InChI InChI=1S/C14H15N3O/c15-12(10-11-6-2-1-3-7-11)14(18)17-13-8-4-5-9-16-13/h1-9,12H,10,15H2,(H,16,17,18)/t12-/m0/s1
Standard InChI Key XTVJYMDZPSHWLC-LBPRGKRZSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=CC=N2)N
SMILES C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=N2)N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=N2)N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound has the molecular formula C₁₄H₁₅N₃O and a molecular weight of 241.29 g/mol . Its exact mass is 241.122 Da, with a polar surface area (PSA) of 68.01 Ų and a calculated LogP of 2.36, indicating moderate hydrophobicity . The (S)-configuration at the second carbon is critical for its biological activity, as stereospecificity often influences receptor binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number88932-73-4
Molecular FormulaC₁₄H₁₅N₃O
Molecular Weight241.29 g/mol
Exact Mass241.122 Da
LogP2.36
Polar Surface Area68.01 Ų

Synthesis and Structural Modification

Synthetic Routes

The compound is typically synthesized via amide coupling or Mitsunobu reactions. A representative route involves:

  • Boc protection of (S)-2-amino-3-phenylpropanol.

  • O-Alkylation with pyridin-2-yl derivatives under Mitsunobu conditions.

  • Deprotection and coupling with propionic acid derivatives .

Alternative methods utilize Truce-Smiles rearrangements to form the amide bond, as seen in related aza-oxindole syntheses .

Stereochemical Control

The (S)-configuration is preserved using chiral auxiliaries or asymmetric catalysis. For example, HBTU-mediated coupling with (S)-2-phenylpropionic acid ensures retention of stereochemistry .

Pharmacological Profile

TRPV1 Antagonism

Structurally analogous propanamides, such as N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) derivatives, exhibit potent TRPV1 antagonism (Ki = 0.2 nM) . While direct data on (S)-2-amino-3-phenyl-N-(pyridin-2-yl)propanamide is limited, its amide and pyridine motifs suggest similar capsaicin receptor modulation, potentially useful in neuropathic pain management .

Analgesic Efficacy

In vivo studies on related compounds demonstrate 83% mechanical pain relief in neuropathic models at 10 mg/kg . The (S)-enantiomer often shows superior efficacy due to optimized receptor interactions .

Table 2: Comparative Pharmacological Data of Analogues

CompoundTargetKi (nM)Efficacy (Neuropathic Pain)Source
49 STRPV10.283% MPE at 10 mg/kg
60 STRPV10.3Partial agonism

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.29–7.36 (m, 5H, Ph), 8.55 (dd, J = 1.8 Hz, Py-H), 6.49 (s, NH) .

  • IR (KBr): 3328 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide) .

Applications and Future Directions

Research Tools

The compound serves as a chiral building block for synthesizing peptidomimetics and enzyme inhibitors .

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